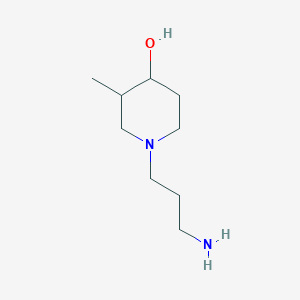

1-(3-Aminopropyl)-3-methylpiperidin-4-ol

Overview

Description

The compound “1-(3-Aminopropyl)imidazole” is used in the synthesis of pH-sensitive polyaspartamide derivatives . It’s also used in the preparation of pH-sensitive amphiphilic polymers with different degrees of octaceylamine (C18) substitution by graft reaction .

Synthesis Analysis

The synthesis of related compounds like “1-(3-Aminopropyl)imidazole” involves the nitrogen-directed diazidation of alkenes, cyclopropanes, and cyclobutanes using copper thiophene-2-carboxylate as a catalyst . This method allows for the formation of orthogonally protected diamines, which can be further substituted to yield various diamine compounds .

Molecular Structure Analysis

While the specific molecular structure analysis of “1-(3-Aminopropyl)-3-methylpiperidin-4-ol” is not detailed in the provided papers, related compounds such as “1-(3-Aminopropyl)imidazole” have been characterized using X-ray diffraction, IR, and NMR spectroscopy .

Chemical Reactions Analysis

The chemical reactivity of related compounds like “1-(3-Aminopropyl)imidazole” involves interactions with acids and alkyl halides to form ionic surfactants .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine” are crucial for its application as a biocidal disinfectant .

Scientific Research Applications

Gene Delivery System

1-(3-Aminopropyl)-3-methylpiperidin-4-ol has been utilized in the creation of biodegradable polyelectrolyte surfaces for gene delivery. This chemical compound, when end-capped with 1-(3-aminopropyl)-4-methylpiperazine and combined with poly(β-amino ester) (PBAE) poly(1,4-butanediol diacrylate-co-4-amino-1-butanol), showed promise in gene delivery due to its ability to interact electrostatically with anionic molecules like DNA. This combination has been used to develop a new DNA release system that enables sustained release of DNA over 24 hours and has shown high exogenous gene expression in primary human glioblastoma cells (Li, Tzeng, Tellier, & Green, 2013).

Medicinal Chemistry

In medicinal chemistry, 1-(3-Aminopropyl)-3-methylpiperidin-4-ol derivatives have been explored for their potential in synthesizing compounds with biological activity. A study focused on the reductive amination of 2,6-diaryl-3-methylpiperidin-4-ones, producing products with axial orientation and characterized by various spectral and analytical techniques (Senguttuvan, Murugavelu, & Nagarajan, 2013).

Hydrodenitrogenation Research

1-(3-Aminopropyl)-3-methylpiperidin-4-ol is relevant in hydrodenitrogenation (HDN) research. A study investigated the HDN of 2-methylpyridine and its intermediate products, including 2-methylpiperidine. The research provided insights into the process of pyridine ring hydrogenation and the role of β hydrogen atoms in the ring opening of alkylpiperidine (Egorova, Zhao, Kukula, & Prins, 2002).

Chemical Structure and Receptor Affinity Studies

The compound has been studied in relation to its chemical structure and affinity for acetylcholine receptors. Research in this area explored the affinity of various compounds, including 1-(3-Aminopropyl)-3-methylpiperidin-4-ol derivatives, for postganglionic acetylcholine receptors of the guinea-pig ileum, providing valuable information on molecular interactions and drug design (Abramson, Barlow, Franks, & Pearson, 1974).

Mechanism of Action

Safety and Hazards

Future Directions

Perfluorinated polymers containing quaternary ammonium groups are being studied for their excellent ion conductivity, which are attributed to the well-defined morphologies resulting from their extremely hydrophobic main-chains and flexible hydrophilic side-chains . These polymers are widely used in polymer electrolyte membranes and show promise for future applications .

properties

IUPAC Name |

1-(3-aminopropyl)-3-methylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-8-7-11(5-2-4-10)6-3-9(8)12/h8-9,12H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDRCXCXWJBWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

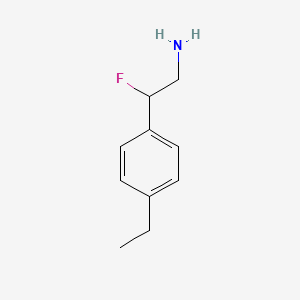

CC1CN(CCC1O)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Aminopropyl)-3-methylpiperidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Benzyl-3-oxa-9-azaspiro[5.5]undecane-2,4-dione](/img/structure/B1475130.png)

![1-[4-(4-Hydroxy-2-methoxyphenethyl)phenyl]-1-pentanone](/img/structure/B1475131.png)

![tert-Butyl 2-[(E)-3-ethoxy-3-oxo-1-propenyl]-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B1475133.png)

![tert-Butyl 3-(aminocarbonyl)-3-{3-[benzyl(tert-butoxycarbonyl)amino]propyl}-1-pyrrolidinecarboxylate](/img/structure/B1475136.png)

![[1-(Piperidine-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1475147.png)

![[1-(Azetidine-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1475148.png)

![1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol](/img/structure/B1475150.png)

![1-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1475152.png)